2-Amino-4-iodobenzaldehyde
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Overview
Description
2-Amino-4-iodobenzaldehyde is an organic compound with the molecular formula C7H6INO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the second position and an iodine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-amino-benzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation: 2-Amino-4-iodobenzoic acid.
Reduction: 2-Amino-4-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-iodobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Iodobenzaldehyde: Similar structure but lacks the amino group, resulting in different reactivity and applications.
2-Amino-5-iodobenzaldehyde: Similar structure but with the iodine atom at a different position, leading to variations in chemical behavior.
2-Amino-4-bromobenzaldehyde:
Uniqueness: 2-Amino-4-iodobenzaldehyde is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C7H6INO |
---|---|
Molecular Weight |
247.03 g/mol |
IUPAC Name |
2-amino-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H6INO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 |
InChI Key |
BNHDYEGFRRJETH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)N)C=O |
Origin of Product |
United States |
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